molecular formula C14H22N4S B15237906 6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine

6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine

Cat. No.: B15237906
M. Wt: 278.42 g/mol
InChI Key: JWEXDDHYPMDLEZ-UHFFFAOYSA-N
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Description

6-(Tert-butyl)-N4-butylthieno[3,2-d]pyrimidine-2,4-diamine is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Its structure features a tert-butyl group at position 6 and a butylamine substituent at position N2. This compound belongs to a class of antiplasmodial agents investigated for their dual-stage activity against Plasmodium falciparum and P. berghei .

Properties

Molecular Formula

C14H22N4S

Molecular Weight

278.42 g/mol

IUPAC Name

4-N-butyl-6-tert-butylthieno[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H22N4S/c1-5-6-7-16-12-11-9(17-13(15)18-12)8-10(19-11)14(2,3)4/h8H,5-7H2,1-4H3,(H3,15,16,17,18)

InChI Key

JWEXDDHYPMDLEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1SC(=C2)C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or ceric ammonium nitrate, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Insights :

  • Butyl vs. However, cyclic substituents may enhance selectivity by restricting conformational freedom.
  • Polar Functional Groups: The dimethylaminopropyl analogue () demonstrates how introducing a basic amine improves solubility and potency, suggesting the target’s butyl group may benefit from additional polar modifications.

Substituent Variations at N2 and Position 6

The tert-butyl group at position 6 and N2-tert-butylamine are conserved in many analogues, but variations exist:

Compound Name Position 6 Substituent N2 Substituent Activity Notes Reference
Target Compound tert-Butyl tert-Butyl Moderate hepatic-stage activity
6-(p-Tolyl) analogue (10a) p-Tolyl tert-Butyl Improved erythrocytic-stage activity (IC₅₀: 8 nM)
6-(4-Fluorophenyl)sulfinyl analogue 4-Fluorophenylsulfinyl - Unknown antiplasmodial activity

Insights :

  • Aromatic vs. Aliphatic Groups : The p-tolyl group at position 6 () enhances π-π stacking interactions with parasitic targets, leading to higher potency than the target’s tert-butyl group.
  • Electron-Withdrawing Groups : The 4-fluorophenylsulfinyl substituent () introduces polarity, which may affect target binding or metabolic pathways.

Physicochemical and Pharmacokinetic Profiles

Comparative data on solubility, permeability, and metabolic stability:

Compound Name LogP Aqueous Solubility (µM) Caco-2 Permeability (×10⁻⁶ cm/s) Microsomal Stability (% remaining) Reference
Target Compound 3.5 15 8.2 75
N4-cyclopentyl analogue (6c) 4.1 5 5.3 85
N4-(3-(dimethylamino)propyl) analogue 2.8 45 12.7 68

Insights :

  • The target’s butyl chain provides intermediate lipophilicity (LogP 3.5), balancing solubility and permeability.
  • The dimethylaminopropyl analogue’s higher solubility (45 µM) correlates with its basic amine, but reduced microsomal stability (68%) suggests susceptibility to oxidative metabolism .

Comparison with Analogues :

  • Cyclic Amines (e.g., 6c) : Require longer reaction times (96+ hours) due to steric hindrance .
  • Polar Substituents (e.g., dimethylaminopropyl): Additional steps like HCl salt formation are needed to improve crystallinity .

Biological Activity

6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, focusing on its antiplasmodial activity and other relevant biological effects.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves nucleophilic aromatic substitution reactions. For instance, the compound can be synthesized through a multi-step process involving the reaction of substituted amines with a halogenated intermediate. The general procedure includes:

  • Dissolving the starting material in ethanol.
  • Adding the appropriate amine and base.
  • Heating the mixture under reflux until the reaction completes.
  • Purifying the product through crystallization or chromatography.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial properties of thieno[3,2-d]pyrimidine derivatives, including 6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine. In vitro assays have demonstrated its efficacy against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of Plasmodium berghei.

  • Efficacy : Among various derivatives tested, those with specific substitutions at position 6 (such as the tert-butyl group) exhibited improved activity against malaria parasites compared to other structural analogs .
  • Mechanism : The compound's mechanism may involve inhibition of key enzymes or pathways critical for parasite survival and replication.

Toxicity Studies

While assessing biological activity, toxicity is a crucial parameter. The compound was evaluated for cytotoxicity against human liver cells (HepG2). Results indicated moderate toxicity levels, suggesting a need for further optimization to enhance selectivity towards malaria parasites while minimizing toxicity to human cells .

Case Study 1: In Vitro Efficacy Against P. falciparum

A study involving a series of thieno[3,2-d]pyrimidines showed that 6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine displayed significant inhibition of P. falciparum growth in vitro. The half-maximal inhibitory concentration (IC50) values were determined to assess potency:

Compound NameIC50 (µM)Selectivity Index
6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine0.5>20
Control Antimalarial Drug0.110

This table illustrates that while the compound is less potent than established antimalarials, its selectivity index indicates a favorable therapeutic window.

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications at various positions on the thieno[3,2-d]pyrimidine scaffold significantly impact biological activity. The introduction of bulky groups like tert-butyl at N4 enhances solubility and potentially improves interaction with target enzymes involved in parasite metabolism .

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